Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate
Description
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS No. 2918862-47-0) is a brominated aromatic ester featuring a trifluoromethyl group at the 2-position and a hydroxyl group at the 3-position of the propanoate chain. Its molecular formula is C₁₂H₁₂BrF₃O₄ (MW: 355.1). The compound exhibits moderate polarity due to the hydroxyl group, influencing its solubility and reactivity. Safety data indicates hazards related to skin, eye, and respiratory irritation (H315, H319, H335) and requires storage at 4–8°C to maintain stability .
Its hydroxyl group enables further functionalization, such as esterification or etherification.
Properties
Molecular Formula |
C12H12BrF3O3 |
|---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
ethyl 3-[4-bromo-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,17H,2,6H2,1H3 |
InChI Key |
YRLSRVCEALAHJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Br)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
One of the primary methods to synthesize Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves the formation of a Grignard reagent from 4-bromo-2-(trifluoromethyl)benzene. The process proceeds as follows:
Step 1: Formation of Grignard Reagent
The aryl bromide (4-bromo-2-(trifluoromethyl)benzene) is reacted with magnesium metal in anhydrous ether solvents to generate the corresponding arylmagnesium bromide.Step 2: Nucleophilic Addition to Ethyl Chloroacetate
The Grignard reagent is then reacted with ethyl chloroacetate, leading to nucleophilic attack on the ester carbonyl, forming a β-ketoester intermediate.Step 3: Reduction to β-Hydroxy Ester
The intermediate is subsequently reduced, commonly using sodium borohydride (NaBH₄), to yield the β-hydroxy ester, this compound.
Comparative Data Table of Preparation Methods
Optimization and Industrial Considerations
Continuous Flow Reactors: Industrial synthesis benefits from continuous flow technologies that reduce reaction times from hours to minutes while maintaining high yields and reproducibility.
Catalyst Recycling: Palladium-based catalysts used in cross-coupling steps (if applicable) can be recycled to minimize waste and cost.
Purification Techniques: Chromatographic methods remain essential for isolating high-purity products, especially when enantiomeric purity is critical.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amines, thiols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several scientific research applications:
Mechanism of Action
The mechanism by which Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins . These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- Trifluoromethyl vs. Trifluoromethoxy : The target compound’s 2-trifluoromethyl group (strong electron-withdrawing) contrasts with the 4-trifluoromethoxy group in , which has similar electronic effects but increased steric bulk.
- Hydroxy vs.
- Bromine Position: Bromine on the phenyl ring (target) vs. bromine on the propanoate chain () alters reactivity; the former may participate in aromatic substitution, while the latter could undergo nucleophilic displacement.
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility relative to non-polar analogs like , which lacks oxygen substituents on the propanoate chain.
- Stability : Storage at 4–8°C is required for the target and , whereas and lack explicit stability data.
Biological Activity
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate, also known by its CAS number 2755717-90-7, is a compound of significant interest due to its potential biological activities. This article focuses on the biological activity of this compound, supported by various studies and data tables.
Molecular Formula
- Chemical Formula : C12H12BrF3O3
- Molecular Weight : 341.12 g/mol
- IUPAC Name : this compound
Structure
The compound features a hydroxypropanoate moiety attached to a phenyl ring that is further substituted with bromine and trifluoromethyl groups. The presence of these electron-withdrawing groups is expected to enhance its biological activity.
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances metabolic stability and lipophilicity, facilitating membrane permeability and interaction with biological targets .
In Vitro Studies
Recent studies have explored the compound's effects on various biological targets:
- Cholinesterases Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital for neurotransmission. For instance, compounds with similar structures demonstrated IC50 values indicating moderate inhibition against these enzymes .
- Cyclooxygenase (COX) Inhibition : The presence of halogen atoms in the structure has been associated with enhanced inhibitory activity against COX enzymes, which play a critical role in inflammation pathways. Molecular docking studies indicated strong interactions between the compound and COX active sites .
Antioxidant Activity
The compound's ability to scavenge free radicals has been evaluated, suggesting potential antioxidant properties that could contribute to its therapeutic effects against oxidative stress-related diseases .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Pathway | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cholinesterase Inhibition | AChE | 19.2 | |
| BChE | 13.2 | ||
| COX Inhibition | COX-1 | Moderate | |
| COX-2 | Moderate | ||
| Antioxidant Activity | DPPH Scavenging | Moderate |
Case Study 1: Neuroprotective Potential
A study investigating neuroprotective agents highlighted the efficacy of compounds structurally similar to this compound in reducing neurodegeneration markers in vitro. The results indicated that such compounds could potentially serve as lead candidates for Alzheimer's disease therapy due to their cholinesterase inhibition properties .
Case Study 2: Anti-inflammatory Effects
Research on anti-inflammatory agents has shown that compounds with similar trifluoromethyl substitutions exhibit promising results in reducing inflammation markers in cellular models. The docking studies suggested that these compounds could effectively bind to COX enzymes, leading to reduced production of pro-inflammatory mediators .
Q & A
Basic: What are the key steps and critical parameters in synthesizing Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate?
The synthesis typically involves halogenation, esterification, and hydroxylation steps. Critical parameters include:
- Halogenation : Bromine substitution at the phenyl ring requires precise stoichiometry to avoid over-halogenation. Use of catalysts like FeBr₃ may enhance regioselectivity .
- Esterification : Ethyl group introduction via acid-catalyzed esterification (e.g., H₂SO₄) under reflux. Solvent choice (e.g., ethanol or dichloromethane) impacts yield .
- Hydroxylation : Controlled oxidation of intermediates using mild oxidizing agents (e.g., NaBH₄) to preserve stereochemistry. Reaction temperature (20–40°C) and pH (~7–8) are critical to prevent side reactions .
- Monitoring : Thin-layer chromatography (TLC) and NMR are used to track reaction progress and confirm intermediate purity .
Basic: How is the compound characterized to confirm its structural identity and purity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the hydroxy group at C3 shows a broad singlet (~δ 4.8 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Verifies molecular weight (335.1 g/mol) and detects impurities. Fragmentation patterns confirm the bromine and trifluoromethyl groups .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (-OH stretch) validate functional groups .
- Elemental Analysis : Confirms C, H, Br, and F content within ±0.3% theoretical values .
Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?
Methodological approaches include:
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) using factorial designs. For example, automated reactors (e.g., ChemSpeed) enable high-throughput optimization of esterification steps .
- Catalyst Screening : Test palladium complexes or organocatalysts for regioselective bromination. Evidence suggests Pd(OAc)₂ improves trifluoromethyl group retention .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in halogenation steps, while non-polar solvents stabilize intermediates .
- In Situ Monitoring : Use ReactIR to track kinetic profiles and identify side reactions early .
Advanced: How to resolve contradictions in reported biological activities of structural analogs?
For example, chloro- vs. bromo-substituted analogs show divergent antimicrobial potencies:
- Comparative Binding Studies : Use surface plasmon resonance (SPR) to quantify interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). Bromo analogs exhibit higher binding affinity (KD ~1.2 μM vs. 3.5 μM for chloro) due to enhanced lipophilicity .
- Molecular Docking : AutoDock Vina ( ) models steric/electronic effects of substituents. Bromine’s larger van der Waals radius improves hydrophobic pocket occupancy .
- In Vitro Assays : Test analogs against Gram-positive/negative strains under standardized MIC protocols to control for experimental variability .
Advanced: What computational tools are recommended to predict the compound’s reactivity and metabolic pathways?
- Density Functional Theory (DFT) : Calculate reaction barriers for hydrolysis or oxidation. The Colle-Salvetti functional ( ) models electron correlation effects in ester bond cleavage .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability. The trifluoromethyl group reduces CYP450-mediated oxidation, extending half-life .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability. The compound’s logP (~2.8) suggests moderate blood-brain barrier penetration .
Advanced: How to validate in vitro findings in relevant in vivo models?
- Pharmacokinetic Profiling : Administer the compound (10 mg/kg IV) in rodents. LC-MS/MS quantifies plasma concentrations and identifies metabolites (e.g., glucuronide conjugates) .
- Disease Models : Test anti-inflammatory activity in a murine LPS-induced sepsis model. Measure cytokine levels (IL-6, TNF-α) via ELISA and compare to controls .
- Toxicology : Conduct Ames tests for mutagenicity and monitor hepatic enzymes (ALT/AST) to assess liver safety .
Advanced: What strategies address discrepancies in reported synthetic yields across studies?
- Reproducibility Protocols : Standardize starting material purity (≥98% by HPLC) and reaction scales (e.g., 1 mmol vs. 10 mmol) to isolate scale-up effects .
- Controlled Atmosphere : Use Schlenk lines for oxygen-sensitive steps (e.g., Grignard additions) to minimize side reactions .
- Cross-Lab Validation : Collaborate with independent labs to replicate high-yield conditions (e.g., 72% yield under N₂ at 60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
